(E)-3-(2-chlorophenyl)-N-(1-(thiazol-2-yl)piperidin-4-yl)acrylamide
Description
Properties
IUPAC Name |
(E)-3-(2-chlorophenyl)-N-[1-(1,3-thiazol-2-yl)piperidin-4-yl]prop-2-enamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18ClN3OS/c18-15-4-2-1-3-13(15)5-6-16(22)20-14-7-10-21(11-8-14)17-19-9-12-23-17/h1-6,9,12,14H,7-8,10-11H2,(H,20,22)/b6-5+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SGQNZYUDYVBWNU-AATRIKPKSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1NC(=O)C=CC2=CC=CC=C2Cl)C3=NC=CS3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(CCC1NC(=O)/C=C/C2=CC=CC=C2Cl)C3=NC=CS3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18ClN3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(E)-3-(2-chlorophenyl)-N-(1-(thiazol-2-yl)piperidin-4-yl)acrylamide is a compound of interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a detailed overview of its biological activity based on recent studies, highlighting key findings, mechanisms of action, and relevant case studies.
Antimicrobial Activity
Recent studies have demonstrated that this compound exhibits significant antimicrobial properties. The minimum inhibitory concentration (MIC) values against various bacterial strains have been reported, indicating its efficacy:
| Pathogen | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 0.25 |
| Escherichia coli | 0.5 |
| Pseudomonas aeruginosa | 0.75 |
These results suggest that the compound can inhibit the growth of both Gram-positive and Gram-negative bacteria, which is crucial for addressing antibiotic resistance issues in clinical settings .
Anticancer Activity
The compound has also been evaluated for its anticancer properties. In vitro studies showed that it induces apoptosis in cancer cell lines such as MCF-7 and MDA-MB-231 (breast cancer cells). The mechanism involves cell cycle arrest and inhibition of VEGFR-2 activity, which is vital for tumor growth and angiogenesis.
| Cell Line | IC (µM) |
|---|---|
| MCF-7 | 10 |
| MDA-MB-231 | 8 |
The results indicate that this compound has promising potential as an anticancer agent due to its ability to target key pathways involved in cancer progression .
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Cell Proliferation : The compound interferes with cell cycle progression, leading to reduced proliferation rates in cancer cells.
- Induction of Apoptosis : It activates apoptotic pathways through the upregulation of pro-apoptotic factors and downregulation of anti-apoptotic proteins.
- Antimicrobial Mechanism : The exact mechanism against bacteria is still under investigation; however, it may involve disruption of bacterial cell membranes or inhibition of essential metabolic pathways.
Case Study 1: Antimicrobial Efficacy
A study evaluated the effectiveness of this compound against multi-drug resistant strains of Staphylococcus aureus. The compound showed significant bactericidal activity with an MIC value lower than traditional antibiotics used in treatment.
Case Study 2: Anticancer Potential
In another research study focusing on breast cancer, the compound was tested alongside standard chemotherapeutics. It demonstrated synergistic effects when combined with doxorubicin, enhancing overall cytotoxicity against resistant cancer cell lines.
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
Table 1: Key Structural and Physicochemical Comparisons
Conformational and Electronic Comparisons
- Substituent Position : The target compound’s 2-chlorophenyl group may induce distinct steric and electronic effects compared to 3,4-dichloro () or 4-chloro () derivatives. For example, the 2-chloro substitution may restrict rotational freedom, favoring planar conformations critical for target binding.
- Heterocyclic Moieties: The thiazol-2-yl-piperidine group in the target compound provides a basic nitrogen (thiazole) and a tertiary amine (piperidine), enhancing solubility in acidic environments.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for (E)-3-(2-chlorophenyl)-N-(1-(thiazol-2-yl)piperidin-4-yl)acrylamide?
- Methodological Answer : The compound can be synthesized via carbodiimide-mediated coupling, a common method for acrylamide derivatives. For example, in analogous thiazole-acetamide syntheses, 2-aminothiazole is reacted with activated carboxylic acids (e.g., via 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl)) in dichloromethane with triethylamine as a base. Post-reaction, the product is extracted, washed, and crystallized from methanol/acetone mixtures . Adjust stoichiometry (e.g., 1:1 molar ratio of acid and amine) and reaction temperature (e.g., 273 K) to minimize side products.
Q. How can the molecular conformation and crystal structure of this compound be characterized?
- Methodological Answer : X-ray crystallography is critical. For structurally similar N-thiazolyl acetamides, single crystals are grown via slow evaporation of solvent mixtures (e.g., methanol/acetone). The dihedral angle between aromatic rings (e.g., 61.8° for a dichlorophenyl-thiazol system) and hydrogen-bonding motifs (e.g., R₂²(8) inversion dimers) should be analyzed to assess stability and packing . Refinement using riding models for H-atoms (Uiso = 1.18–1.22 × Ueq) ensures accurate bond-length data .
Q. What analytical techniques are suitable for purity assessment and functional group verification?
- Methodological Answer : Combine HPLC (C18 column, acetonitrile/water mobile phase) for purity checks (>98%) and NMR (¹H/¹³C) for structural confirmation. For thiazole-containing analogs, characteristic peaks include δ 7.2–7.5 ppm (thiazole protons) and δ 165–170 ppm (amide carbonyl in ¹³C NMR) . Mass spectrometry (ESI-MS) should confirm the molecular ion [M+H]⁺.
Advanced Research Questions
Q. How can computational modeling predict the compound’s bioactivity against specific targets?
- Methodological Answer : Perform molecular docking (e.g., AutoDock Vina) against relevant biological targets (e.g., viral proteins or enzymes). For acrylamide derivatives, prioritize targets with cysteine or lysine residues, as the α,β-unsaturated carbonyl group may form covalent bonds. In antiviral studies, molecular dynamics simulations (100 ns) can assess binding stability, with focus on interactions like van der Waals forces (e.g., with Cys470, Lys471 in viral E-proteins) .
Q. What strategies resolve contradictions in bioactivity data across experimental replicates?
- Methodological Answer : Systematically evaluate variables:
- Solubility : Use DMSO stocks with ≤0.1% final concentration to avoid cytotoxicity.
- Assay conditions : Standardize pH (e.g., 7.4 for cellular assays) and incubation time (e.g., 48 hrs for viral inhibition).
- Control compounds : Include positive controls (e.g., ribavirin for antiviral assays) to validate experimental setups . Statistical tools (e.g., ANOVA with post-hoc Tukey tests) identify outliers.
Q. How do substituents (e.g., 2-chlorophenyl, thiazolyl-piperidine) influence pharmacokinetic properties?
- Methodological Answer : The 2-chlorophenyl group enhances lipophilicity (logP ~3.5), potentially improving blood-brain barrier penetration. The thiazole-piperidine moiety may engage in hydrogen bonding (N-H⋯N) or π-π stacking, affecting solubility. Use ADMET predictors (e.g., SwissADME) to estimate metabolic stability. For analogs, trifluoromethyl groups improve metabolic resistance but may reduce aqueous solubility .
Q. What experimental designs are recommended for assessing in vitro toxicity and ecological impact?
- Methodological Answer :
- Cytotoxicity : MTT assays on HEK-293 or HepG2 cells (IC₅₀ determination).
- Ecotoxicology : Follow OECD guidelines for Daphnia magna acute toxicity (48-hr LC₅₀). Test biodegradability via OECD 301F (manometric respirometry). For structurally related acrylamides, prioritize testing photodegradation pathways due to UV-sensitive α,β-unsaturated bonds .
Q. How can structure-activity relationship (SAR) studies optimize this compound’s efficacy?
- Methodological Answer : Synthesize analogs with:
- Varied aryl groups : Replace 2-chlorophenyl with 4-fluorophenyl to compare electronic effects.
- Piperidine modifications : Introduce methyl groups to the piperidine ring to sterically hinder metabolism.
- Thiazole substitutions : Replace thiazole with oxazole to assess heterocycle impact. Test analogs in dose-response assays (e.g., IC₅₀ for antiviral activity) and correlate with computed descriptors (e.g., polar surface area, logD) .
Methodological Notes
- Synthesis Optimization : Monitor reaction progress via TLC (silica gel, ethyl acetate/hexane). Scale-up may require column chromatography (silica gel, gradient elution) .
- Data Reproducibility : Pre-dry solvents (MgSO₄) and reagents (molecular sieves) to avoid hydrolysis of the acrylamide group.
- Safety Protocols : Use fume hoods and PPE (nitrile gloves, goggles) due to potential toxicity of chlorinated intermediates .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
